2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMVJYPCWOHMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the chlorination of 1-fluoro-4-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity levels. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): Due to the presence of electron-withdrawing groups, it can undergo NAS reactions where nucleophiles replace halogen atoms.
Common Reagents and Conditions:
Electrophilic Reagents: Chlorine, bromine, and nitrating agents are commonly used in EAS reactions.
Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles are used in NAS reactions.
Major Products Formed:
Scientific Research Applications
Applications in Agrochemicals
One of the primary applications of 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene is as an intermediate in the synthesis of herbicides and pesticides . Its halogenated nature enhances its effectiveness against various pests and weeds, providing a potent option for agricultural applications.
Case Study: Herbicide Development
A notable case study involves the development of a new class of herbicides utilizing this compound. Research has shown that formulations containing this compound exhibit improved efficacy compared to traditional herbicides, with reduced environmental impact due to lower application rates required for effective pest control.
Applications in Pharmaceuticals
In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of various drugs. Its structural properties allow it to participate in reactions that lead to biologically active compounds.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound have been investigated for their potential as anticancer agents. Studies demonstrate that modifications to the trifluoromethyl group can enhance biological activity against certain cancer cell lines .
Biological Interactions
The interactions of this compound with biological molecules have been a subject of interest. Halogenated compounds are known to interact with enzymes and receptors, which can lead to both therapeutic effects and potential toxicity.
Interaction Studies
Research highlights that this compound can influence enzyme activity and receptor binding affinity. For instance, studies have shown that halogenated benzene derivatives can act as inhibitors or activators in biochemical pathways, depending on their structure and concentration.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups (chlorine, fluorine, and trifluoromethyl). This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence reactivity and applications. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group at position 4 stabilizes the aromatic ring via strong inductive effects, common in pesticides (e.g., oxyfluorfen) . The additional fluorine at position 1 in the target compound may further enhance electrophilic substitution resistance compared to analogs lacking this group.
Biological Activity
2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants comprehensive investigation.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two chlorine atoms and one fluorine atom on the benzene ring contributes to its chemical reactivity and biological properties. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability in biological systems .
Biological Activity Overview
Research into the biological activities of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that halogenated aromatic compounds can exhibit antimicrobial properties. The specific mechanisms remain to be elucidated, but they may involve disruption of microbial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Some derivatives of trifluoromethyl-substituted compounds have shown promising anticancer activity. For instance, compounds with similar structural features have been tested against various cancer cell lines, revealing cytotoxic effects that could be explored further .
The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic processes, similar to other fluorinated compounds that act as enzyme inhibitors .
- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group may facilitate interactions with lipid membranes, leading to altered permeability and cellular responses .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of related compounds:
- Antimicrobial Studies : A series of chlorinated and fluorinated benzene derivatives were tested for their ability to inhibit bacterial growth. Results indicated that increases in halogenation correlated with enhanced antimicrobial activity .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that fluorinated compounds could induce apoptosis at certain concentrations. The structure-activity relationship (SAR) analysis suggested that the position and type of halogen substituents significantly influenced cytotoxicity .
Data Summary
| Property/Activity | Findings |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity | Potential inhibition of microbial growth |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Possible enzyme inhibition; membrane interaction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene, and how can regiochemical control be achieved?
- Methodology : Start with a fluorinated benzene precursor (e.g., 1-fluoro-4-(trifluoromethyl)benzene) and employ sequential halogenation. Chlorination can be directed using Lewis acids (e.g., FeCl₃) under controlled temperatures (0–5°C) to minimize overhalogenation. Monitor regioselectivity via in situ ¹⁹F NMR to track substituent effects on fluorine shifts . Purify intermediates via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate). Validate purity using GC-MS (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify aromatic proton environments; deshielding effects from electron-withdrawing groups (Cl, CF₃) split peaks predictably .
- ¹⁹F NMR : Distinct signals for fluorine at position 1 (-60 to -70 ppm) and CF₃ groups (-60 to -65 ppm) .
- GC-MS : Confirm molecular ion ([M]⁺ at m/z 231) and fragmentation patterns (e.g., loss of Cl or CF₃).
- XRD : Resolve crystallographic ambiguities in substituted positions, especially if isomers form during synthesis .
Q. How should researchers handle safety risks associated with this compound?
- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid skin contact due to potential halogenated aromatic toxicity. Store in amber glass under inert gas (argon) at 2–8°C to prevent decomposition. Refer to safety protocols in SDSs for structurally similar compounds (e.g., 2,4-dichlorobenzotrifluoride ).
Advanced Research Questions
Q. How can computational chemistry predict reactivity in cross-coupling reactions involving this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects. The CF₃ group strongly deactivates the ring, directing electrophilic substitution to the less hindered position. Compare Fukui indices for nucleophilic/electrophilic sites to optimize Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄ and aryl boronic esters) . Validate predictions experimentally via kinetic studies .
Q. What analytical strategies resolve contradictions in reported reaction yields when using different halogenation agents?
- Methodology :
- Controlled Experiments : Compare Cl₂ gas vs. N-chlorosuccinimide (NCS) in dichloromethane at varying temperatures. NCS may reduce overhalogenation but requires longer reaction times.
- HPLC Analysis : Quantify by-products (e.g., 2,3,4-trichloro derivatives ) using a C18 column and acetonitrile/water gradient.
- Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates, identifying rate-limiting steps .
Q. How can researchers address challenges in regioselective functionalization of this compound for materials science applications?
- Methodology :
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the meta position relative to CF₃, enabling selective alkylation or arylation .
- Photocatalysis : Employ Ir(ppy)₃ under blue LED to activate C–F bonds for late-stage fluorination, preserving the CF₃ group .
- Crystallographic Validation : Resolve regiochemical ambiguities via single-crystal XRD, especially when steric hindrance from Cl/F substituents distorts reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
